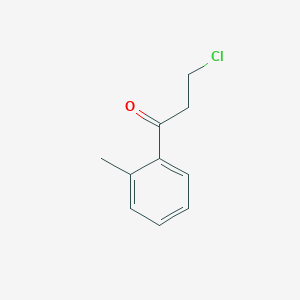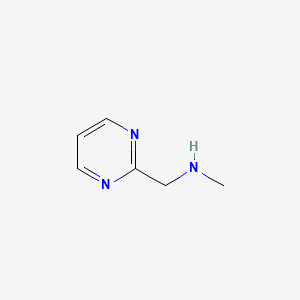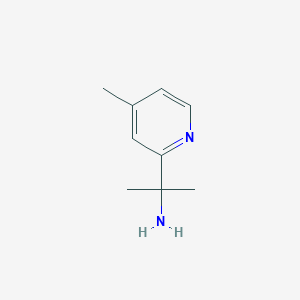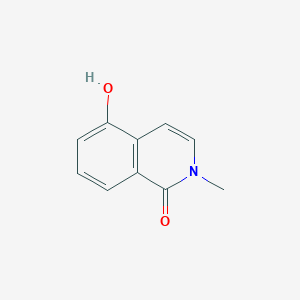
3-Vinyl-1,1'-biphényle
Vue d'ensemble
Description
1,1'-Biphenyl, 3-ethenyl- is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 3-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 3-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
3-Vinyl-1,1’-biphényle: sert de brique de construction polyvalente en synthèse organique. Son groupe vinyle peut subir diverses réactions de polymérisation pour créer de nouveaux polymères aux propriétés spécifiques. Par exemple, il peut être utilisé pour synthétiser des polymères conducteurs utilisés dans les dispositifs électroniques .
Science des Matériaux
En science des matériaux, ce composé est utilisé pour développer de nouveaux matériaux ayant des propriétés thermiques et mécaniques souhaitables. Sa structure biphénylique contribue à la rigidité et à la stabilité des matériaux, ce qui les rend adaptés aux applications haute performance .
Recherche Pharmaceutique
La fraction biphénylique est une caractéristique commune de nombreux médicaments pharmaceutiques. 3-Vinyl-1,1’-biphényle peut être utilisé comme précurseur pour la synthèse de molécules médicamenteuses, en particulier celles ciblant les sites récepteurs où les systèmes aromatiques plats sont bénéfiques pour la liaison .
Catalyse
Ce composé peut agir comme un ligand dans la catalyse par les métaux de transition, facilitant diverses réactions chimiques. Le groupe vinyle peut se lier aux métaux, créant des complexes utiles dans des processus catalytiques tels que l'hydrogénation et la formation de liaisons carbone-carbone .
Optoélectronique
En raison de son système conjugué, 3-Vinyl-1,1’-biphényle a des applications potentielles en optoélectronique, y compris les diodes électroluminescentes organiques (OLED) et les cellules solaires. Il peut être utilisé pour modifier les propriétés électroniques des matériaux afin d'améliorer leurs performances .
Sensation et Détection
La structure du composé lui permet d'interagir avec des molécules spécifiques, ce qui le rend utile dans le développement de capteurs. Par exemple, il peut être incorporé dans des dispositifs de détection qui détectent les polluants environnementaux ou les produits chimiques dangereux .
Nanotechnologie
En nanotechnologie, 3-Vinyl-1,1’-biphényle peut être utilisé pour créer des structures à l'échelle nanométrique. Sa capacité à former des interactions π-π stables peut conduire à l'auto-assemblage de nanomatériaux aux propriétés uniques .
Recherche Agrochimique
Le système biphénylique se retrouve également dans divers produits agrochimiques. Ce composé peut être un point de départ pour la synthèse de nouveaux produits agrochimiques qui protègent les cultures des ravageurs et des maladies tout en étant respectueux de l'environnement .
Safety and Hazards
The safety data sheet for a similar compound, “1,1’-Biphenyl, 4-ethenyl-”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Protective equipment should be worn, and adequate ventilation should be ensured .
Mécanisme D'action
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .
Action Environment
The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .
Analyse Biochimique
Biochemical Properties
1,1’-Biphenyl, 3-ethenyl- plays a significant role in biochemical reactions, particularly in the context of aromatic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted biphenyl derivatives . Additionally, it can participate in free radical reactions, where it interacts with radicals to form new compounds . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1,1’-Biphenyl, 3-ethenyl- affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,1’-Biphenyl, 3-ethenyl- involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with active sites of enzymes, altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Biphenyl, 3-ethenyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1’-Biphenyl, 3-ethenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound can lead to cellular damage, oxidative stress, and inflammation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
1,1’-Biphenyl, 3-ethenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 1,1’-Biphenyl, 3-ethenyl- within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
1,1’-Biphenyl, 3-ethenyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its biological effects.
Propriétés
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-51-6 | |
| Record name | 3-Ethenyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
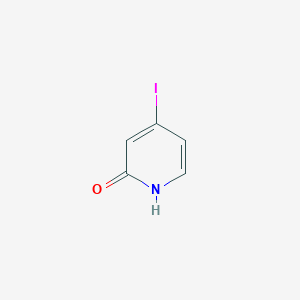
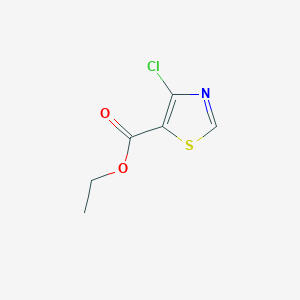
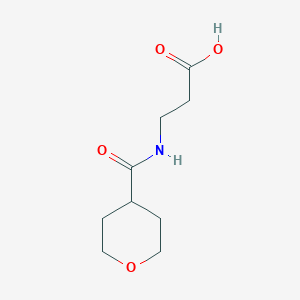
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
